molecular formula C15H24N2O5S B5781151 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B5781151
M. Wt: 344.4 g/mol
InChI Key: RVHODQAGJHTSHP-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical drugs. The presence of the methylsulfonyl and trimethoxybenzyl groups in this compound suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine and 2,3,4-trimethoxybenzyl chloride.

    Alkylation Reaction: Piperazine is reacted with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate to form 4-(2,3,4-trimethoxybenzyl)piperazine.

    Sulfonylation Reaction: The intermediate product is then treated with methylsulfonyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine would depend on its specific biological target. Generally, compounds in this class may interact with receptors or enzymes, modulating their activity. The trimethoxybenzyl group suggests potential interactions with neurotransmitter systems, while the piperazine ring may facilitate binding to specific protein targets.

Comparison with Similar Compounds

Similar Compounds

    1-(methylsulfonyl)-4-benzylpiperazine: Lacks the trimethoxy groups, potentially altering its biological activity.

    1-(methylsulfonyl)-4-(3,4-dimethoxybenzyl)piperazine: Similar structure but with fewer methoxy groups, which may affect its reactivity and interactions.

Uniqueness

1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is unique due to the presence of the trimethoxybenzyl group, which can influence its chemical properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-methylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-20-13-6-5-12(14(21-2)15(13)22-3)11-16-7-9-17(10-8-16)23(4,18)19/h5-6H,7-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHODQAGJHTSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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